4-[3,6-Bis(diphenylamino)-9H-carbazol-9-YL]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3,6-Bis(diphenylamino)-9H-carbazol-9-YL]phenol is a complex organic compound known for its unique structural properties and diverse applications. This compound features a phenol group attached to a carbazole core, which is further substituted with diphenylamino groups. The presence of these functional groups imparts significant electronic and photophysical properties, making it a valuable compound in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3,6-Bis(diphenylamino)-9H-carbazol-9-YL]phenol typically involves multi-step organic reactions. One common method includes the initial formation of the carbazole core, followed by the introduction of diphenylamino groups through nucleophilic substitution reactions. The final step involves the attachment of the phenol group under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
Chemical Reactions Analysis
Types of Reactions
4-[3,6-Bis(diphenylamino)-9H-carbazol-9-YL]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted carbazoles, quinones, and hydroquinones, depending on the reaction conditions and reagents used.
Scientific Research Applications
4-[3,6-Bis(diphenylamino)-9H-carbazol-9-YL]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Employed in the development of fluorescent probes and sensors for biological imaging.
Medicine: Investigated for its potential use in drug delivery systems and therapeutic agents.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent photophysical properties
Mechanism of Action
The mechanism of action of 4-[3,6-Bis(diphenylamino)-9H-carbazol-9-YL]phenol involves its interaction with various molecular targets and pathways. The compound’s electronic properties allow it to participate in electron transfer reactions, making it an effective photoredox catalyst. Its ability to absorb and emit light also makes it useful in photodynamic therapy and imaging applications .
Comparison with Similar Compounds
Similar Compounds
- 3,6-Bis[4-(diphenylamino)phenyl]-9H-carbazole
- 4,6-Bis((E)-2-(4′-N,N-diphenylamino-[1,1′-biphenyl]-4-yl)vinyl)-2-phenylpyrimidine
Uniqueness
4-[3,6-Bis(diphenylamino)-9H-carbazol-9-YL]phenol stands out due to its unique combination of a phenol group with a carbazole core and diphenylamino substituents. This structure imparts superior electronic and photophysical properties compared to similar compounds, making it highly valuable in advanced scientific and industrial applications.
Properties
CAS No. |
878675-01-5 |
---|---|
Molecular Formula |
C42H31N3O |
Molecular Weight |
593.7 g/mol |
IUPAC Name |
4-[3,6-bis(N-phenylanilino)carbazol-9-yl]phenol |
InChI |
InChI=1S/C42H31N3O/c46-38-25-21-35(22-26-38)45-41-27-23-36(43(31-13-5-1-6-14-31)32-15-7-2-8-16-32)29-39(41)40-30-37(24-28-42(40)45)44(33-17-9-3-10-18-33)34-19-11-4-12-20-34/h1-30,46H |
InChI Key |
ALAGSRXNPUYFCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C3)N(C5=C4C=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=C(C=C8)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.